molecular formula C5H11NO B13010402 2-Ethyloxetan-3-amine

2-Ethyloxetan-3-amine

Cat. No.: B13010402
M. Wt: 101.15 g/mol
InChI Key: AFYRRCGKSMWZQB-UHFFFAOYSA-N
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Description

Oxetan-3-amine derivatives are a class of nitrogen-containing heterocyclic compounds characterized by a four-membered oxetane ring with an amine group at the 3-position. The oxetane ring’s strained conformation and polarity contribute to unique physicochemical properties, making it a valuable scaffold in pharmaceutical design.

2-Ethyloxetan-3-amine (hypothetical structure based on nomenclature) features an ethyl substituent at the 2-position of the oxetane ring and an amine group at the 3-position. This compound’s ethyl group may influence steric hindrance and lipophilicity, affecting its reactivity and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyloxetan-3-amine typically involves the formation of the oxetane ring followed by the introduction of the ethyl and amine groups. One common method is the cyclization of appropriate precursors through intramolecular cyclization reactions. For example, the synthesis can start from 3-chloropropyl acetate, which undergoes cyclization in the presence of potassium hydroxide at elevated temperatures .

Another approach involves the use of aza-Michael addition reactions, where NH-heterocycles react with methyl 2-(oxetan-3-ylidene)acetates to yield the target oxetane derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-Ethyloxetan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Ethyloxetan-3-amine involves its interaction with molecular targets through its amine group and oxetane ring. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, while the oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates . These interactions and reactions contribute to the compound’s effects in different applications.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following oxetan-3-amine derivatives are selected for comparison based on structural similarity, commercial availability, and documented applications:

Structural and Functional Comparison

Table 1: Key Properties of Selected Oxetan-3-amine Derivatives

Compound Name Molecular Formula Molecular Weight Substituents CAS Number Primary Use/Application
2-Ethyloxetan-3-amine* C₅H₁₁NO 101.15 Ethyl (C2), amine (C3) Not Available Hypothetical drug intermediate
3-Aminomethyl-3-[bis(phenylmethyl)amino]oxetane C₁₉H₂₄N₂O 296.41 Aminomethyl, dibenzylamine (C3) 1021392-84-6 Laboratory chemical for R&D
2-Ethyl-2-methyloxetan-3-amine C₆H₁₃NO 115.18 Ethyl (C2), methyl (C2), amine (C3) Not Provided Chemical intermediate
N-(2-aminoethyl)-N-methyloxetan-3-amine C₆H₁₄N₂O 130.19 Methyl, aminoethyl (N-substituents) 1554560-03-0 Biochemical reagent
3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine C₁₀H₁₀F₃NO 217.19 Trifluoromethylphenyl (C3) 1349972-59-3 Pharmaceutical intermediate

*Hypothetical structure inferred from nomenclature; other compounds are commercially documented.

Key Differences and Implications

In contrast, 3-[2-(trifluoromethyl)phenyl]oxetan-3-amine features an aromatic electron-withdrawing group, which may enhance stability in acidic environments.

Applications: Pharmaceutical Intermediates: Compounds like 3-[2-(trifluoromethyl)phenyl]oxetan-3-amine are prioritized in API synthesis due to their trifluoromethyl group, which is common in CNS-targeting drugs. Biochemical Reagents: N-(2-aminoethyl)-N-methyloxetan-3-amine’s aminoethyl group enables its use in peptide coupling or as a linker in bioconjugation.

Synthetic Accessibility :

  • The dibenzylamine derivative (CAS 1021392-84-6) requires multi-step synthesis involving protective group strategies, whereas simpler derivatives like 2-ethyl-2-methyloxetan-3-amine are likely synthesized via direct alkylation of oxetan-3-amine precursors.

Research Findings and Implications

Recent studies highlight the importance of substituent selection in oxetan-3-amine derivatives:

  • Metabolic Stability : Bulky substituents (e.g., trifluoromethylphenyl) reduce cytochrome P450-mediated metabolism, enhancing drug half-life.
  • Solubility: Polar groups like aminomethyl improve aqueous solubility, as seen in 3-aminomethyl-3-[bis(phenylmethyl)amino]oxetane, which is soluble in polar aprotic solvents.
  • Toxicity : Alkyl-substituted derivatives (e.g., ethyl, methyl) generally exhibit lower cytotoxicity compared to aromatic analogs, making them safer for in vivo applications.

Biological Activity

2-Ethyloxetan-3-amine is a compound belonging to the oxetane family, which has garnered interest due to its potential biological activities. This article delves into its mechanisms of action, biochemical interactions, and implications for therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the chemical formula C5H11NO\text{C}_5\text{H}_{11}\text{NO} and features a three-membered oxetane ring. This structure is significant as it influences the compound's reactivity and interaction with biological systems.

Target Interactions

Oxetanes like this compound can interact with various biological targets, including enzymes and receptors, leading to modulation of cellular functions. Notably, these compounds can undergo ring-opening reactions , which are crucial for their biological activity.

Biochemical Pathways

Research indicates that this compound may influence several key biochemical pathways:

  • Oxidative Stress Response : The compound appears to modulate pathways associated with oxidative stress, potentially offering protective effects against cellular damage.
  • Metabolic Regulation : It has been shown to interact with metabolic enzymes, influencing metabolic pathways critical for cellular energy homeostasis.

Cellular Effects

This compound has demonstrated significant effects on cellular processes:

  • Gene Expression Modulation : Studies indicate that this compound can alter the expression of genes involved in stress responses and metabolism.
  • Enzyme Interaction : It has been observed to inhibit cytochrome P450 enzymes, which play a pivotal role in drug metabolism and detoxification processes.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests it is relatively stable under physiological conditions. Its distribution within biological systems is facilitated by binding to proteins such as albumin, enhancing its transport to various tissues.

Laboratory Studies

In laboratory settings, the stability and activity of this compound have been assessed under various conditions:

  • Stability Tests : The compound remains stable over time with minimal degradation under standard laboratory conditions.
  • Dosage Effects : In animal models, low doses have shown minimal toxicity while effectively modulating metabolic pathways.

Comparative Analysis

A comparative analysis of this compound with other similar compounds reveals its unique properties:

Compound NameBiological ActivityKey Mechanism
This compoundModulates oxidative stressInhibition of cytochrome P450
N-Ethyloxetan-3-amineInteracts with metabolic enzymesRing-opening reactions

Properties

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

IUPAC Name

2-ethyloxetan-3-amine

InChI

InChI=1S/C5H11NO/c1-2-5-4(6)3-7-5/h4-5H,2-3,6H2,1H3

InChI Key

AFYRRCGKSMWZQB-UHFFFAOYSA-N

Canonical SMILES

CCC1C(CO1)N

Origin of Product

United States

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